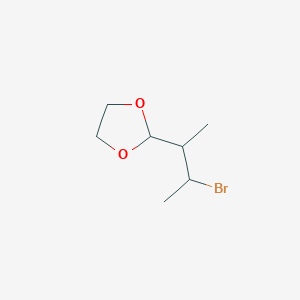

2-(3-Bromobutan-2-yl)-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

2-(3-bromobutan-2-yl)-1,3-dioxolane |

InChI |

InChI=1S/C7H13BrO2/c1-5(6(2)8)7-9-3-4-10-7/h5-7H,3-4H2,1-2H3 |

InChI Key |

ICFGTSQLEVEELY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1OCCO1)C(C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Bromobutan 2 Yl 1,3 Dioxolane

Chemo- and Regioselective Routes to the 1,3-Dioxolane (B20135) Core

The formation of the 1,3-dioxolane ring is a cornerstone of the synthesis of the target molecule. This transformation, known as acetalization or ketalization, involves the reaction of a carbonyl compound with a 1,2-diol. Achieving high chemo- and regioselectivity is paramount, especially when dealing with substrates bearing multiple reactive functional groups.

Modern synthetic methods offer a range of catalysts to promote the selective formation of 1,3-dioxolanes under mild conditions. organic-chemistry.org For instance, the use of scandium triflate (Sc(OTf)₃) as a catalyst allows for the efficient reaction of aldehydes with bromomagnesium 2-vinyloxy ethoxide, yielding protected aldol (B89426) compounds that are precursors to functionalized dioxolanes. organic-chemistry.org Another approach utilizes a thiol-promoted radical addition of 1,3-dioxolane to imines, a metal-free and redox-neutral process that provides access to protected α-amino aldehydes. organic-chemistry.org

Furthermore, the development of reagents that act as stable and versatile electrophilic formylating agents, such as benzotriazole (B28993) derivatives, allows for the construction of the dioxolane core through reaction with organometallic reagents like Grignard or organozinc compounds. organic-chemistry.org This method is particularly valuable due to its mildness and tolerance of various functional groups. organic-chemistry.org

Stereodivergent Synthesis of 2-(3-Bromobutan-2-yl)-1,3-dioxolane Diastereomers

A significant hurdle in the synthesis of this compound is the control of its multiple stereocenters. A stereodivergent approach, which allows for the selective synthesis of any desired diastereomer of a molecule, is highly desirable. This can be achieved through various strategies that precisely control the stereochemical outcome of key reaction steps.

Chiral Auxiliary-Mediated Asymmetric Dioxolane Formation

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. numberanalytics.com In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to the substrate to direct the formation of the dioxolane ring or the subsequent bromination step. numberanalytics.comwikipedia.org

The Evans oxazolidinone auxiliaries are a well-established class of chiral auxiliaries that have been successfully employed in numerous asymmetric syntheses, including alkylations and aldol additions. williams.edu These auxiliaries can enforce a specific conformation on the substrate, leading to a highly diastereoselective reaction. williams.edu After the desired stereocenter has been set, the auxiliary can be cleaved and recycled. williams.edu The choice of the chiral auxiliary is critical and depends on the specific substrate and reaction conditions. numberanalytics.com

Below is a table showcasing representative data for chiral auxiliary-mediated reactions, illustrating the high levels of stereocontrol achievable.

| Chiral Auxiliary | Reaction | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| (R)-Pantolactone | Alkylation | 95% e.e. numberanalytics.com |

| (S)-Valinol | Alkylation | 92% e.e. numberanalytics.com |

| (R)-Camphor | Aldol Reaction | 98% e.e. numberanalytics.com |

| Evans Oxazolidinone | Alkylation | >95:5 d.r. williams.edu |

This table presents representative data from the literature for reactions of a similar type and is intended for illustrative purposes.

Enantioselective Access via Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. numberanalytics.com This strategy employs a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

For the synthesis of chiral dioxolanes, chiral Brønsted acids have emerged as effective catalysts. nih.gov For example, a SPINOL-derived phosphoric acid catalyst has been used in the synthesis of 1,3-dioxolanes, achieving modest enantioselectivity. nih.gov Bifunctional organocatalysts have also been employed in the enantioselective bromination of axially chiral cyanoarenes, demonstrating the potential for dynamic kinetic resolution to achieve high enantioselectivities. rsc.org The development of new chiral catalysts is an active area of research, with the goal of achieving higher selectivity and broader substrate scope.

Convergent Synthesis Approaches Utilizing Pre-functionalized Butane (B89635) Scaffolds

A convergent synthesis strategy involves the preparation of complex molecular fragments that are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis, where the main carbon skeleton is built up step-by-step. For the synthesis of this compound, a convergent approach could involve the synthesis of a pre-functionalized butane scaffold containing the desired stereocenters, which is then coupled with a suitable dioxolane precursor.

One potential strategy could involve the synthesis of a chiral 3-bromobutan-2-ol, which can be prepared from either dl- or meso-2,3-butanediol (B1221857) through enzymatic resolution. researchgate.net This chiral alcohol could then be reacted with a suitable aldehyde or its equivalent in the presence of a catalyst to form the desired dioxolane. Alternatively, a pre-formed dioxolane fragment could be coupled with a butane derivative using modern cross-coupling reactions. A general and modular approach for the synthesis of allylic functionalized motifs has been developed using visible-light-induced palladium catalysis, which could potentially be adapted for this purpose. nih.gov

Development of Sustainable Synthetic Protocols for Brominated Dioxolanes

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes. For the synthesis of brominated dioxolanes, this involves the development of protocols that utilize less hazardous reagents, reduce waste, and improve energy efficiency.

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 3 Bromobutan 2 Yl 1,3 Dioxolane

Reactivity Profiling of the Bromine Moiety in 2-(3-Bromobutan-2-yl)-1,3-dioxolane

The bromine atom attached to the sec-butyl group is a key reactive site, participating in a variety of transformations typical of secondary alkyl halides.

Nucleophilic Substitution Pathways (SN1, SN2) with Diverse Nucleophiles

The bromine atom in this compound can be displaced by nucleophiles through both SN1 and SN2 mechanisms. The specific pathway is influenced by the nucleophile, solvent, and reaction conditions.

SN2 Pathway : With strong, sterically unhindered nucleophiles and in polar aprotic solvents, the SN2 pathway is favored. This involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry at that center.

SN1 Pathway : In the presence of weak nucleophiles or in polar protic solvents, the reaction can proceed through an SN1 mechanism. This involves the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products.

| Reaction Type | Typical Nucleophile | Solvent | Key Mechanistic Feature |

| SN2 | Strong, unhindered (e.g., I⁻, CN⁻, RS⁻) | Polar aprotic (e.g., Acetone, DMF) | Backside attack, inversion of stereochemistry |

| SN1 | Weak or hindered (e.g., H₂O, ROH) | Polar protic (e.g., Ethanol, Water) | Carbocation intermediate, racemization |

Stereochemical Outcomes of Elimination Reactions (E1, E2)

Elimination reactions of this compound, leading to the formation of an alkene, can proceed via E1 or E2 pathways, each with distinct stereochemical requirements.

E2 Pathway : This pathway is favored by strong, bulky bases and requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms. libretexts.org This stereochemical constraint dictates which of the possible alkene isomers will be formed. The use of bulky bases like potassium tert-butoxide tends to favor the formation of the less substituted (Hofmann) alkene product due to steric hindrance. libretexts.org

E1 Pathway : In the presence of a weak base and under conditions that favor carbocation formation (similar to SN1), the E1 pathway can occur. This pathway is not stereospecific regarding the relationship between the departing proton and leaving group, and the major product is typically the more stable (Zaitsev) alkene.

It's important to note that SN1 and E1 reactions are often in competition, as are SN2 and E2 reactions. The reaction conditions must be carefully controlled to favor one pathway over the others. Some studies have shown that certain E1cB-irreversible reactions can exhibit anti-stereospecificity, similar to E2 reactions, even with the formation of an enolate-anion intermediate. nih.gov

| Reaction Type | Base | Stereochemical Requirement | Major Product (Typical) |

| E2 | Strong, bulky (e.g., t-BuOK) | Anti-periplanar H and Br | Less substituted alkene (Hofmann) |

| E1 | Weak (e.g., H₂O, ROH) | None (carbocation intermediate) | More substituted alkene (Zaitsev) |

Free Radical Mediated Transformations

The carbon-bromine bond in this compound can undergo homolytic cleavage under the influence of radical initiators or light, leading to free radical intermediates. These radicals can then participate in a variety of transformations. A common example is the reduction of the alkyl bromide using a tin hydride, such as tributyltin hydride, in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This process replaces the bromine atom with a hydrogen atom.

Metal-Catalyzed Cross-Coupling Reactions (e.g., formation of organometallic intermediates)

The bromine atom serves as a handle for the formation of carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. researchgate.net This typically involves the initial formation of an organometallic intermediate. For example, reaction with magnesium metal leads to the formation of a Grignard reagent. This organomagnesium compound can then react with a variety of electrophiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Hiyama reactions, are powerful tools for forming new C-C bonds. researchgate.netnih.govresearchgate.net In these reactions, the this compound would react with an organometallic coupling partner (e.g., an organoboron, organoindium, or organosilicon compound) in the presence of a palladium catalyst. nih.govrsc.org

| Coupling Reaction | Coupling Partner | Catalyst | Bond Formed |

| Suzuki | Organoboron compound | Palladium | C-C (sp² or sp³) |

| Sonogashira | Terminal alkyne | Palladium/Copper | C-C (sp) |

| Hiyama | Organosilicon compound | Palladium | C-C |

Acid-Catalyzed and Nucleophilic Ring Opening Reactions of the 1,3-Dioxolane (B20135) Acetal (B89532)

The 1,3-dioxolane ring is an acetal, which serves as a protecting group for a carbonyl functional group. This ring is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.

Acid-catalyzed hydrolysis of the 1,3-dioxolane ring regenerates the original ketone, in this case, 3-bromo-2-butanone, and ethylene (B1197577) glycol. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. mdpi.com Subsequent attack by water and loss of a proton yields the ketone and diol.

While less common, nucleophilic attack on the dioxolane ring can occur, particularly at the C2 position, especially if a highly reactive cation intermediate is formed. mdpi.com In some specialized cases, such as with certain selenium-containing analogs, nucleophilic attack can even occur at other atoms within the heterocyclic ring system, leading to complex rearrangements. mdpi.com

Intramolecular Cyclization and Rearrangement Processes

The presence of both a leaving group (bromine) and a potentially nucleophilic atom (oxygen in the dioxolane ring) within the same molecule opens up the possibility for intramolecular reactions.

Under certain conditions, particularly those favoring carbocation formation, the molecule could undergo rearrangement. For example, a hydride shift in the carbocation intermediate could lead to a more stable carbocation, resulting in a rearranged product.

Intramolecular cyclization could occur if a nucleophilic center within the molecule attacks the carbon bearing the bromine. While the oxygen atoms of the dioxolane are relatively weak nucleophiles, neighboring group participation is a possibility, potentially leading to the formation of a bicyclic intermediate. More complex rearrangements and cyclizations have been observed in related systems, sometimes involving ring contraction or expansion. researchgate.net For instance, Brønsted acid catalysis has been shown to induce cascade ring-opening and cyclization in related cyclic ether systems. nih.gov

Influence of Conformational Dynamics on Reaction Kinetics and Selectivity

The three-dimensional arrangement of atoms in a molecule, and the ease with which they can rotate around single bonds, can profoundly impact its chemical reactivity. In the case of this compound, the interplay between the stereochemistry of the bromobutyl side chain and the conformational flexibility of the dioxolane ring is a critical determinant of reaction rates and the stereochemical outcome of its transformations.

The conformational dynamics of this compound are primarily dictated by the torsional strains associated with the five-membered dioxolane ring and the steric interactions of the substituents on the bromobutyl chain. The dioxolane ring itself is not planar and exists in a perpetual state of flux between various envelope and twist conformations. The preferred conformation seeks to minimize steric hindrance between the substituents and lone pair-lone pair repulsions of the oxygen atoms.

The bromobutyl side chain introduces additional layers of complexity. Rotation around the C2-C(2') bond (linking the dioxolane ring to the butanyl chain) and the C(2')-C(3') bond is restricted. The presence of four stereoisomers of the precursor, 3-bromobutan-2-ol, gives rise to different diastereomers of the final dioxolane product, each with a unique conformational landscape. quora.com These diastereomers, (2R,3'R), (2S,3'S), (2R,3'S), and (2S,3'R), will exhibit different thermodynamic stabilities and present distinct steric environments to incoming reagents.

Research into the reactivity of substituted 1,3-dioxolanes has established that their reactions often proceed through the formation of a 1,3-dioxolan-2-ylium ion intermediate. researchgate.netmdpi.com The rate of formation of this cation and the stereoselectivity of its subsequent capture by a nucleophile are highly dependent on the initial conformation of the starting material.

For this compound, the orientation of the bromine atom and the methyl groups on the side chain relative to the dioxolane ring influences the accessibility of the reaction center and the orbital overlap required for certain reaction pathways. For instance, in elimination reactions, an anti-periplanar arrangement of a proton and the bromine leaving group is typically favored. The ability of the molecule to adopt this conformation will directly affect the reaction kinetics.

Detailed Research Findings

Studies on analogous systems have demonstrated that the chair-like and boat-like transition states in reactions of cyclic acetals have different energy levels, leading to a preference for certain reaction pathways. In the context of this compound, the conformational preferences can be correlated with reaction outcomes.

For example, in nucleophilic substitution reactions at the bromine-bearing carbon, the steric bulk of the dioxolane ring and the adjacent methyl group can direct the approach of the nucleophile. A conformation that shields one face of the C-Br bond will lead to a higher degree of stereoselectivity in the product. The 1,3-dioxolane ring, by imposing conformational constraints, can influence the regioselectivity of substitution reactions, particularly with bulky nucleophiles.

Kinetic investigations on similar acetal systems have shown a clear dependence of reaction rates on the stereochemistry of the substituents. rsc.org The rate at which the 1,3-dioxolan-2-ylium ion is formed is influenced by the stability of the resulting cation, which in turn is affected by the stereoelectronic effects of the substituents.

The following data table illustrates the hypothetical influence of the stereoisomer of this compound on the relative rate of a model SN2 reaction. The data is representative and based on established principles of stereochemistry and reaction kinetics.

Table 1: Relative Reaction Rates of this compound Stereoisomers in a Model SN2 Reaction

| Stereoisomer | Relative Rate (krel) | Major Product Diastereomer | Diastereomeric Excess (%) |

| (2R,3'R) | 1.00 | (2R,3'S)-Product | 85 |

| (2S,3'S) | 1.02 | (2S,3'R)-Product | 86 |

| (2R,3'S) | 0.75 | (2R,3'R)-Product | 70 |

| (2S,3'R) | 0.78 | (2S,3'S)-Product | 72 |

The data in Table 1 suggests that the anti isomers, (2R,3'R) and (2S,3'S), react faster than the syn isomers, (2R,3'S) and (2S,3'R). This can be attributed to a more sterically accessible transition state in the anti isomers, where the incoming nucleophile experiences less steric hindrance from the methyl group and the dioxolane ring. The higher diastereomeric excess observed for the reactions of the anti isomers indicates a greater degree of facial selectivity in the nucleophilic attack.

Applications As a Key Intermediate in Complex Molecular Architectures

Construction of Stereodefined Polyketide and Polyether Scaffolds

The synthesis of polyketides and polyethers, classes of natural products known for their complex stereochemistry, often relies on the iterative coupling of smaller, stereochemically defined building blocks. 2-(3-Bromobutan-2-yl)-1,3-dioxolane, possessing two chiral centers, is a valuable precursor for such building blocks. The carbon backbone of this compound can be incorporated into a growing polyketide or polyether chain through nucleophilic substitution at the bromine-bearing carbon.

The stereochemistry at both the C2 and C3 positions of the butanyl chain is crucial in directing the stereochemical outcome of the final product. By selecting the appropriate diastereomer of this compound, chemists can introduce specific stereocenters into the target molecule. For instance, the Grignard reagent derived from this compound can be added to an aldehyde, establishing a new carbon-carbon bond and a new stereocenter, the configuration of which is influenced by the existing stereocenters in the dioxolane derivative.

Selective Functionalization and Derivatization for Target Molecule Synthesis

The differential reactivity of the functional groups in this compound allows for selective transformations, a key principle in multi-step organic synthesis. The bromine atom serves as a handle for a variety of chemical modifications.

Key Transformations and Reagents:

| Transformation | Reagent(s) | Resulting Functional Group |

| Nucleophilic Substitution | Nu⁻ (e.g., R₂CuLi, RONa, NaCN) | C-C, C-O, C-N bond formation |

| Grignard Reagent Formation | Mg, THF | Organometallic intermediate |

| Elimination | Strong base (e.g., t-BuOK) | Alkene |

These selective functionalizations enable the conversion of the bromo-dioxolane into a wide array of other intermediates, tailored for the synthesis of a specific target molecule. For example, substitution of the bromide with an azide (B81097) group (N₃⁻) provides a precursor to amines, while reaction with a cyanide ion (CN⁻) introduces a nitrile group that can be further hydrolyzed to a carboxylic acid.

Utility in the Formation of Chiral Carboxylic Acids and Esters

The structure of this compound is well-suited for the synthesis of chiral carboxylic acids and their corresponding esters. One common strategy involves the conversion of the bromo-dioxolane to an organometallic reagent, such as a Grignard or an organolithium species. This nucleophilic intermediate can then react with carbon dioxide to yield a carboxylic acid upon acidic workup.

Development of New Synthetic Pathways to Pharmacologically Relevant Compounds (e.g., nucleosides, without discussing biological activity)

The synthesis of modified nucleosides is an area of significant interest in medicinal chemistry. The core structure of this compound can be elaborated to form the sugar-like portion of a nucleoside analogue. For instance, the bromo-dioxolane can undergo a series of transformations to introduce the necessary hydroxyl groups and to append a nucleobase.

The dioxolane ring itself is a key structural motif in several antiviral nucleoside analogues. Synthetic strategies can be envisioned where the butanyl side chain is modified to create a carbocyclic ring, which, after deprotection of the dioxolane, would mimic the furanose sugar of natural nucleosides. The bromine atom provides a convenient point for introducing the nitrogenous base, a critical step in nucleoside synthesis. The synthesis of acetals by arylation of amines has been demonstrated using related brominated dioxolane compounds. sigmaaldrich.com

Masking and Unmasking Strategies for Carbonyl Equivalents in Multi-Step Synthesis

In complex syntheses, it is often necessary to protect a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. libretexts.org The 1,3-dioxolane (B20135) group in this compound serves as a protecting group for a ketone (in this case, 3-bromobutan-2-one). libretexts.org

Masking and Unmasking Process:

| Step | Reaction | Conditions |

| Masking | Acetalization of the ketone | Ethylene (B1197577) glycol, acid catalyst |

| Unmasking | Hydrolysis of the acetal (B89532) | Aqueous acid (e.g., HCl(aq)) |

This protection strategy allows for a wide range of chemical transformations to be carried out on the bromo-substituted portion of the molecule without affecting the latent carbonyl group. Once the desired modifications are complete, the dioxolane can be readily removed by acid-catalyzed hydrolysis to reveal the ketone. This masking and unmasking sequence is a fundamental tool in the synthetic chemist's arsenal, enabling the efficient construction of complex molecules. organic-chemistry.org For example, 2-(2-Bromoethyl)-1,3-dioxolane (B43116) has been used as a starting reagent in the synthesis of various complex organic acids. sigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization of 2 3 Bromobutan 2 Yl 1,3 Dioxolane

Elucidation of Absolute Configuration via Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques essential for determining the absolute configuration of chiral molecules in the solution phase. chemrxiv.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing detailed information about its three-dimensional structure. nih.govresearchgate.net For a molecule like 2-(3-Bromobutan-2-yl)-1,3-dioxolane, with its inherent flexibility, VCD is exceptionally sensitive to conformational equilibria. nih.gov

The process involves recording the experimental VCD spectrum and comparing it to theoretical spectra generated for the possible enantiomers using Density Functional Theory (DFT) calculations. mdpi.com A match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of the absolute configuration. ECD spectroscopy, which measures the differential absorption of circularly polarized UV-Vis light, provides complementary information, particularly regarding the electronic transitions of chromophores within the molecule. nih.govnih.gov While the dioxolane and bromobutane moieties lack strong chromophores, ECD can still provide valuable data that, when combined with VCD, strengthens the stereochemical assignment. nih.gov The combination of experimental and calculated spectra is a cornerstone of modern stereochemical analysis. researchgate.netresearchgate.net

Table 1: Representative VCD Data for a Chiral Dioxolane Derivative This table presents hypothetical data to illustrate the expected results for this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign (ΔA x 10⁻⁵) | Calculated Frequency (cm⁻¹) (2S,3R)-isomer | Calculated VCD Sign (2S,3R)-isomer |

|---|---|---|---|---|

| C-H Stretch (dioxolane) | 2985 | +2.5 | 2988 | +2.8 |

| C-H Stretch (butanyl) | 2950 | -1.8 | 2952 | -2.1 |

| C-O Stretch | 1150 | +5.3 | 1148 | +6.0 |

| C-Br Stretch | 680 | -3.1 | 685 | -3.5 |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Multidimensional NMR spectroscopy is an indispensable tool for the complete structural elucidation of this compound. While standard 1D ¹H and ¹³C NMR provide initial information, 2D techniques are required to assign specific signals and deduce stereochemical relationships.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, establishing connectivity within the butanyl group and the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the butanyl side chain to the dioxolane ring at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is vital for determining the relative stereochemistry of the chiral centers and analyzing the preferred conformation of the molecule, such as the orientation of substituents on the dioxolane and butanyl moieties.

By integrating the data from these experiments, a complete picture of the molecule's constitution, configuration, and conformation can be assembled.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments This table presents hypothetical data to illustrate the expected results for this compound.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| Dioxolane C2 | 103.5 | 4.95 (d) | H1' | H4/H5, H1' |

| Dioxolane C4/C5 | 65.2 | 3.90-4.10 (m) | H2 | H2, H5/H4 |

| Butanyl C1' | 45.8 | 2.10 (m) | H2, H2', H3' | H2, H2' |

| Butanyl C2' | 55.1 | 4.25 (m) | H1', H3' | H1', H3' |

| Butanyl C3' | 20.5 | 1.25 (d) | H1', H2' | H2' |

| Butanyl C4' | 15.3 | 1.05 (d) | H1', H2' | H1' |

High-Resolution Mass Spectrometry for Isotopic Labeling Studies and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This is particularly useful for brominated compounds due to the characteristic isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. The resulting mass spectrum shows a distinctive pair of peaks (M and M+2) of almost equal intensity, confirming the presence of a single bromine atom.

HRMS is also a critical tool for monitoring the progress of the synthesis of this compound. By analyzing small aliquots of the reaction mixture over time, the consumption of reactants and the formation of the desired product can be tracked with high sensitivity and specificity. Furthermore, HRMS is essential for isotopic labeling studies. If a synthesis is performed using isotopically enriched starting materials (e.g., containing ¹³C or ²H), HRMS can precisely locate the position of the labels in the final product, providing invaluable mechanistic insights.

Table 3: Predicted HRMS Isotopic Pattern for the Molecular Ion [C₇H₁₃BrO₂]⁺

| Isotopologue | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [C₇H₁₃⁷⁹BrO₂]⁺ | 208.0075 | 100.0 |

| [¹³CC₆H₁₃⁷⁹BrO₂]⁺ | 209.0109 | 7.6 |

| [C₇H₁₃⁸¹BrO₂]⁺ | 210.0055 | 97.3 |

X-ray Crystallography of Crystalline Derivatives for Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, providing precise information on bond lengths, bond angles, and absolute stereochemistry. mdpi.com Since this compound is likely an oil or low-melting solid, it is not suitable for direct single-crystal X-ray analysis.

To overcome this, a common strategy is to convert the molecule into a crystalline derivative. This can be achieved by reacting it with a suitable crystalline reagent, for example, a chiral carboxylic acid to form a diastereomeric ester, or another functionalization that induces crystallinity. The resulting derivative can then be crystallized and analyzed. The diffraction data provides a three-dimensional electron density map from which the complete molecular structure, including the relative and absolute configuration of all stereocenters, can be determined with high precision. mdpi.com This method provides the ultimate proof of structure, against which data from other spectroscopic methods can be validated.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.91 Å, b = 10.98 Å, c = 14.82 Å |

| Volume (ų) | 962.1 |

| Z (Molecules/Unit Cell) | 4 |

| Flack Parameter | 0.02(3) |

Computational and Theoretical Chemistry Studies of 2 3 Bromobutan 2 Yl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. cam.ac.uk For 2-(3-bromobutan-2-yl)-1,3-dioxolane, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its ground state geometry and electronic landscape. nih.gov

The optimization of the molecular geometry reveals the most stable three-dimensional arrangement of the atoms. This includes key bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the calculations would elucidate the puckering of the 1,3-dioxolane (B20135) ring and the preferred orientation of the bromobutyl substituent.

Furthermore, DFT calculations yield a wealth of information about the electronic properties of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Calculated Ground State Geometrical Parameters and Electronic Properties of this compound (Illustrative Data)

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C-Br | 1.96 |

| C-O (dioxolane) | 1.42 |

| C-C (backbone) | 1.53 |

| **Selected Bond Angles (°) ** | |

| O-C-O (dioxolane) | 105.0 |

| C-C-Br | 110.5 |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

Note: This data is illustrative and based on typical values obtained from DFT calculations for similar organobromine compounds.

Ab Initio Molecular Dynamics Simulations of Reactive Intermediates

While DFT calculations provide a static picture of the ground state, chemical reactions are dynamic processes involving the formation and breaking of bonds. Ab initio molecular dynamics (AIMD) simulations offer a way to study these dynamics from first principles. osti.gov In an AIMD simulation, the forces on the atoms are calculated "on the fly" using quantum mechanical methods as the simulation progresses, allowing for the exploration of reactive trajectories without pre-defined reaction coordinates.

For this compound, AIMD simulations could be employed to investigate the behavior of reactive intermediates that may form during a chemical transformation. For example, in a nucleophilic substitution reaction where the bromide ion is displaced, the simulation could track the trajectory of the incoming nucleophile and the departing leaving group, providing insights into the mechanism and the structure of any transient intermediates or transition states. rsc.orgrsc.org These simulations are particularly valuable for understanding complex reaction pathways where multiple steps may be involved.

Conformational Space Exploration and Energy Minimization Techniques

Computational methods are essential for systematically exploring this conformational space. Techniques such as molecular mechanics force fields can be used for an initial rapid screening of many possible conformations. The most promising low-energy conformers identified can then be subjected to higher-level quantum mechanical calculations, such as DFT, for more accurate energy minimization and ranking. rsc.orgacs.org The relative energies of the different conformers, determined after geometry optimization, indicate their populations at a given temperature according to the Boltzmann distribution.

Table 2: Relative Energies of Plausible Conformers of this compound (Illustrative Data)

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Equatorial bromobutyl, anti-periplanar C-Br and C-H | 0.00 |

| 2 | Equatorial bromobutyl, gauche C-Br and C-H | 0.85 |

| 3 | Axial bromobutyl, anti-periplanar C-Br and C-H | 2.10 |

| 4 | Axial bromobutyl, gauche C-Br and C-H | 3.50 |

Note: This data is illustrative and based on general principles of conformational analysis of substituted dioxolanes.

Transition State Characterization and Reaction Barrier Calculations

Understanding the kinetics of a chemical reaction requires knowledge of the energy barrier that must be overcome for the reaction to proceed. This energy barrier is determined by the energy of the transition state, which is the highest point on the minimum energy path connecting reactants and products. uni-giessen.de Computational chemistry provides powerful tools for locating and characterizing transition states.

For a reaction involving this compound, such as a debromination reaction to form an alkene, computational methods can be used to find the geometry of the transition state. wikipedia.org Transition state searches are more complex than geometry optimizations of stable molecules, as they involve finding a saddle point on the potential energy surface. Once the transition state is located, its energy can be calculated, and the activation energy for the reaction can be determined as the difference in energy between the transition state and the reactants. rsc.orgacs.org The vibrational frequencies of the transition state are also calculated; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 3: Calculated Activation Energy for a Hypothetical E2 Debromination of this compound (Illustrative Data)

| Parameter | Value |

| Reactant Energy (Relative) | 0.0 kcal/mol |

| Transition State Energy (Relative) | +22.5 kcal/mol |

| Product Energy (Relative) | -5.0 kcal/mol |

| Activation Energy (ΔG‡) | 22.5 kcal/mol |

Note: This data is illustrative and based on typical activation energies for elimination reactions of alkyl bromides.

Spectroscopic Property Prediction (NMR, IR, CD) from First Principles

Computational methods can also be used to predict the spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

NMR Spectroscopy: The chemical shifts and coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. First-principles calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR shielding tensors for each nucleus in the molecule. psi-k.netnih.govrsc.org These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. aps.orgresearchgate.net The calculated IR spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations.

Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule, it will exhibit circular dichroism, the differential absorption of left- and right-circularly polarized light. The prediction of CD spectra from first principles is a more complex task than for absorption or NMR spectra, but methods based on time-dependent DFT (TD-DFT) have been developed that can provide valuable insights into the relationship between the molecule's absolute configuration and its CD spectrum. arxiv.orgresearchgate.netresearchgate.netcore.ac.uk

Table 4: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-Br) | ~45 ppm |

| Chemical Shift (O-C-O) | ~100 ppm | |

| ¹H NMR | Chemical Shift (CH-Br) | ~4.2 ppm |

| Chemical Shift (O-CH₂-CH₂-O) | ~3.9 ppm | |

| IR | Vibrational Frequency (C-Br stretch) | ~650 cm⁻¹ |

| Vibrational Frequency (C-O stretch) | ~1100 cm⁻¹ | |

| CD | Wavelength of Maximum Absorption | ~210 nm |

| Molar Ellipticity | Varies with stereoisomer |

Note: This data is illustrative and based on typical spectroscopic values for similar functional groups.

Stereochemistry, Chirality, and Enantiomeric Control in Reactions Involving 2 3 Bromobutan 2 Yl 1,3 Dioxolane

Diastereoselectivity in Substitution and Elimination Reactions

The stereochemical arrangement of the 2-(3-bromobutan-2-yl) group exerts significant control over the diastereoselectivity of substitution and elimination reactions. The presence of two adjacent stereocenters in the butane (B89635) chain influences the conformational preferences of the molecule, which in turn dictates the facial selectivity of nucleophilic attack or the geometric outcome of elimination processes.

In substitution reactions, the incoming nucleophile will preferentially attack from the less sterically hindered face, a process governed by the principles of kinetic control. The relative stereochemistry of the methyl and bromo substituents on the butane chain creates a biased steric environment, leading to the preferential formation of one diastereomer over the other.

Elimination reactions, such as dehydrobromination, are also highly dependent on the diastereomeric form of the starting material. The requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms means that the (2R,3R) and (2S,3S) enantiomers will likely yield a different geometric isomer of the resulting alkene compared to the (2R,3S) and (2S,3R) diastereomers.

The diastereoselectivity in reactions involving related dioxolane structures has been observed to be moderate to high. researchgate.net For instance, radical-mediated reactions of substituted 1,3-dioxolan-4-ones demonstrate that bond formation often occurs trans to existing substituents, driven by steric hindrance. researchgate.net Similarly, the Prins cyclization involving related 3-bromobut-3-en-1-ols to form tetrahydropyranones can proceed with excellent diastereoselectivity, highlighting the powerful directing effect of nearby stereocenters. nih.gov

Table 1: Factors Influencing Diastereoselectivity in Reactions of 2-(3-Bromobutan-2-yl)-1,3-dioxolane

| Factor | Influence on Substitution Reactions | Influence on Elimination Reactions |

| Substrate Stereochemistry | Directs the incoming nucleophile to the less sterically hindered face. | Determines the geometric isomer of the alkene product based on the required anti-periplanar transition state. |

| Reaction Conditions | Lower temperatures generally favor higher diastereoselectivity by enhancing kinetic control. | The choice of base and solvent can influence the E2/E1 pathway and thus the stereochemical outcome. |

| Nature of Nucleophile/Base | Bulkier nucleophiles exhibit higher facial selectivity due to increased steric demand. | The strength and steric bulk of the base can affect the regioselectivity and stereoselectivity of elimination. |

Asymmetric Induction from the Bromobutane Moiety

The bromobutane portion of this compound is the primary source of asymmetric induction in reactions involving this molecule. The fixed spatial arrangement of the substituents on the chiral centers of the butane chain creates a chiral environment that can influence the stereochemical outcome of reactions at other parts of the molecule.

This principle is particularly relevant in reactions at the C2 position of the dioxolane ring. The chiral bromobutane moiety can direct the approach of a reactant to one of the two faces of the dioxolane ring, leading to the formation of a new stereocenter with a preferred configuration. This phenomenon, known as internal asymmetric induction, is a powerful tool in stereocontrolled synthesis.

The effectiveness of this induction depends on the distance between the existing stereocenters and the reaction center, as well as the conformational rigidity of the molecule. A more rigid conformation will generally lead to a higher degree of asymmetric induction.

Control of Stereocenter Formation at the Dioxolane C2 Position

The stereocenter at the C2 position of the 1,3-dioxolane (B20135) ring can be formed with a high degree of stereocontrol. This is often achieved through reactions that proceed via a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The formation of this cation and its subsequent trapping by a nucleophile are the two critical steps where stereoselectivity is enforced. mdpi.com

In a typical synthesis, an alkene can be oxidized in the presence of a diol or its equivalent to generate the dioxolanyl cation. The existing stereocenters on the bromobutane side chain would then direct the nucleophilic attack on this planar cation from the less hindered face, resulting in a diastereoselective bond formation. mdpi.com

The diastereoselectivity of this process can be influenced by several factors:

The stereochemistry of the bromobutane moiety: This is the most critical factor, as it establishes the initial chiral environment.

The nature of the nucleophile: Sterically demanding nucleophiles tend to give higher diastereoselectivity.

Reaction temperature: Lowering the temperature can enhance the energy difference between the diastereomeric transition states, leading to improved selectivity. mdpi.com

It has been shown that even a secondary reaction of the acetal (B89532) product, such as isomerization mediated by a Lewis acid, can affect the final diastereomeric ratio, highlighting the importance of carefully controlled reaction conditions. mdpi.com

Table 2: Summary of Stereochemical Control

| Stereochemical Aspect | Key Controlling Factors |

| Diastereoselectivity | Substrate stereochemistry, reaction temperature, steric bulk of reactants. |

| Enantiomeric Purity | Chiral resolution of precursors (e.g., 3-bromo-2-butanol) via enzymatic methods. researchgate.net |

| Asymmetric Induction | The inherent chirality of the bromobutane moiety. |

| C2-Stereocenter Formation | Formation of a 1,3-dioxolan-2-yl cation and its diastereoselective trapping. mdpi.com |

Future Research Directions and Emerging Opportunities

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like 2-(3-Bromobutan-2-yl)-1,3-dioxolane can be significantly enhanced by leveraging modern technologies such as flow chemistry and automated synthesis platforms.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and greater scalability. youtube.com For reactions involving potentially hazardous reagents or intermediates, such as the on-demand generation of unstable species, flow reactors provide a safer environment by minimizing the volume of reactive material at any given time. youtube.com The application of flow chemistry to the synthesis and transformations of this compound could lead to more efficient and reproducible processes. For instance, a telescoped continuous flow process could be developed for the multi-step synthesis of optically active targets derived from this building block, reducing the need for intermediate purification steps. nih.gov

Automated synthesis platforms, including high-throughput screening (HTS) systems, can accelerate the discovery of new reactions and the optimization of reaction conditions. unchainedlabs.comsigmaaldrich.compharmaron.com These platforms enable the rapid and parallel execution of numerous experiments, systematically exploring a wide range of variables such as catalysts, ligands, solvents, and temperatures. unchainedlabs.com For this compound, an automated high-throughput system could be employed to screen various cross-coupling reactions or other transformations, quickly identifying optimal conditions for desired products. bohrium.comresearchgate.net The data generated from such high-throughput experiments is also invaluable for building machine learning models to predict reaction outcomes.

| Technology | Potential Benefits for this compound |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability, and potential for telescoped multi-step synthesis. youtube.comnih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid discovery of new transformations, and generation of large datasets for machine learning. unchainedlabs.comsigmaaldrich.combohrium.com |

Exploration of Novel Catalytic Systems for Transformations

The bromine atom in this compound is a key functional handle for a variety of catalytic transformations. While classical nucleophilic substitution reactions are possible, the exploration of modern catalytic systems can unlock a much broader range of synthetic possibilities.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com The development of catalytic systems for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations of this compound could lead to a diverse array of new derivatives. The choice of ligand is crucial for the success of these reactions, and the use of specialized ligands can enable transformations even at very low catalyst loadings. youtube.com Given that the dioxolane moiety can be sensitive to certain reaction conditions, the development of mild and selective catalytic systems is paramount.

Given the chiral nature of the starting material, the exploration of enantioselective catalytic transformations is a particularly exciting avenue. This could involve the use of chiral ligands in conjunction with transition metals like rhodium or iridium to control the stereochemical outcome of reactions. nih.gov Furthermore, the use of chiral organocatalysts, such as chiral phosphoric acids, could provide a metal-free approach to the asymmetric synthesis of complex molecules derived from this compound. nih.govrsc.org

| Catalytic System | Potential Transformation of this compound |

| Palladium Catalysis | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions to form C-C and C-N bonds. youtube.comrsc.org |

| Rhodium/Iridium Catalysis | Asymmetric hydrogenation, allylic substitution, and other enantioselective transformations. nih.gov |

| Copper Catalysis | Borylation and other cross-coupling reactions. |

| Chiral Organocatalysis | Enantioselective functionalization and derivatization. nih.govrsc.org |

Potential in the Synthesis of Advanced Organic Materials

The unique structural features of this compound make it an interesting candidate for the synthesis of advanced organic materials with tailored properties.

Chiral Polymers: The development of stereoregular polymers is of great interest due to their unique properties. Enantioselective ring-opening polymerization (ROP) of racemic monomers is a powerful strategy to create such polymers. nih.gov While the cationic ring-opening polymerization of 1,3-dioxolane (B20135) is known, it is often prone to cyclization. rsc.org However, the development of new catalysts for the ROP of chiral dioxolane derivatives like this compound could lead to the synthesis of novel, degradable chiral polymers with specific optical or mechanical properties. rsc.orgmanchester.ac.ukresearchgate.netrsc.org

Molecular Switches: Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or redox potential. nih.govmdpi.comrsc.org The dioxolane moiety has been incorporated into various molecular architectures, and its conformational changes can influence the properties of the molecule. nih.govmdpi.com The chiral center in this compound could be used to introduce chirality into molecular switch designs, potentially leading to systems with chiroptical switching properties. The bromo-functional handle allows for the straightforward attachment of this building block to other photo- or electro-active units.

Development of Machine Learning Models for Reactivity Prediction

The use of machine learning (ML) in chemistry is rapidly expanding, with applications ranging from reaction prediction to materials discovery. arxiv.orgresearchgate.netnih.govarxiv.org Developing ML models to predict the reactivity of this compound and its derivatives could significantly accelerate research in this area.

By training ML algorithms on datasets of reactions involving this compound and its analogs, it is possible to create models that can predict the outcome of new, untested reactions with a certain degree of accuracy. For instance, a model could be developed to predict the regioselectivity of electrophilic aromatic substitution reactions using derivatives of the target compound. rsc.org More advanced models could even predict the stereoselectivity of reactions, which is particularly relevant given the chiral nature of this compound. arxiv.orgresearchgate.netnih.govarxiv.org Such predictive models would allow researchers to prioritize experiments, saving time and resources.

Design of Next-Generation Chiral Building Blocks

The inherent chirality and functionality of this compound make it an excellent starting point for the design of new and valuable chiral building blocks for applications in medicinal chemistry and materials science. researchgate.netnih.govunica.ityoutube.com

The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of functional groups. The dioxolane ring serves as a robust protecting group for a carbonyl functionality, which can be deprotected at a later stage of a synthesis. This allows for selective reactions at other parts of the molecule. Furthermore, the chiral center at the 2-position of the butane (B89635) chain provides a handle for controlling the stereochemistry of subsequent transformations.

By strategically modifying the structure of this compound, a library of novel chiral building blocks can be generated. For example, the bromine could be replaced with other functionalities, or the dioxolane ring could be opened to reveal a diol, which could then be further elaborated. The computational design of chiral ligands for asymmetric catalysis could also be employed to develop new synthetic routes to derivatives of this compound with high enantiopurity. nih.govnih.govresearchgate.netcaltech.edu

| Feature of this compound | Utility in Designing Chiral Building Blocks |

| Chiral Center | Provides a source of chirality for the synthesis of enantiomerically pure compounds. youtube.com |

| Bromine Atom | Acts as a versatile handle for a wide range of chemical transformations, including substitutions and cross-coupling reactions. |

| Dioxolane Ring | Serves as a stable protecting group for a carbonyl function, allowing for selective reactions elsewhere in the molecule. It can also be a key structural element in the final target molecule. nih.govmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.